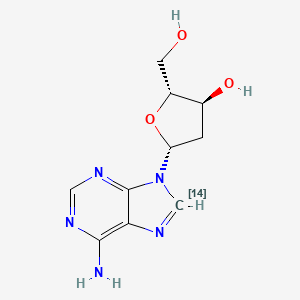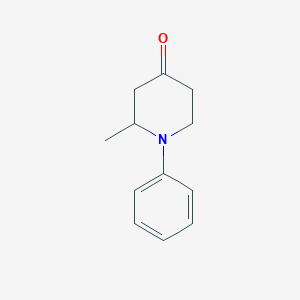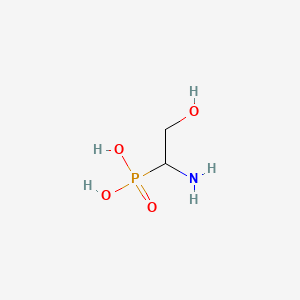![molecular formula C11H20N2O2 B13791638 [(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- is an organic compound known for its stability and utility in various chemical reactions. It is a derivative of piperidine and contains both hydroxyl and nitroxyl functional groups, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method is the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with acetonitrile in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide .
Industrial Production Methods
In industrial settings, the compound is produced using large-scale oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.
Reduction: It can be reduced back to 4-hydroxy-2,2,6,6-tetramethylpiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and various acids and bases. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions yield the parent alcohol .
Aplicaciones Científicas De Investigación
ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in various organic synthesis reactions.
Biology: It is used in the study of oxidative stress and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby preventing oxidative damage. The compound’s nitroxyl group is key to its reactivity, allowing it to participate in redox reactions and stabilize other reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Similar in structure but lacks the acetonitrile group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another related compound used as a catalyst and oxidizing agent.
Uniqueness
ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- is unique due to its combination of hydroxyl and nitroxyl groups, which provide it with distinct reactivity and stability. This makes it particularly useful in applications requiring both oxidative and reductive capabilities .
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-9(14)8-11(3,4)13(10)15-6-5-12/h9,14H,6-8H2,1-4H3 |
Clave InChI |
ZBMVDLSJGAXICQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1OCC#N)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)






![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)




![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)

